molecular formula C26H25N5O8 B11563967 (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate

(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate

Cat. No.: B11563967
M. Wt: 535.5 g/mol
InChI Key: ODPOOAJVJLKLAH-FAJYDZGRSA-N
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Description

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 2-BUTANAMIDOBENZOATE is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl hydrazine moiety, a methoxyphenyl group, and a butanamidobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 2-BUTANAMIDOBENZOATE typically involves multiple steps, starting with the preparation of the dinitrophenyl hydrazine derivative. This is followed by the condensation reaction with the appropriate methoxyphenyl compound under controlled conditions. The final step involves esterification with butanamidobenzoic acid to yield the target compound. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 2-BUTANAMIDOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 2-BUTANAMIDOBENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 2-BUTANAMIDOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-(4-METHOXYPHENYL)ETHYL 2-BUTANAMIDOBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dinitrophenyl and methoxyphenyl groups allows for diverse applications in various fields, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H25N5O8

Molecular Weight

535.5 g/mol

IUPAC Name

[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl] 2-(butanoylamino)benzoate

InChI

InChI=1S/C26H25N5O8/c1-3-6-25(32)27-21-8-5-4-7-20(21)26(33)39-16-23(17-9-12-19(38-2)13-10-17)29-28-22-14-11-18(30(34)35)15-24(22)31(36)37/h4-5,7-15,28H,3,6,16H2,1-2H3,(H,27,32)/b29-23-

InChI Key

ODPOOAJVJLKLAH-FAJYDZGRSA-N

Isomeric SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)OC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=C(C=C3)OC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)OCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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